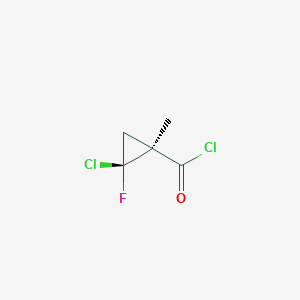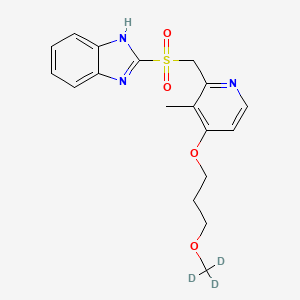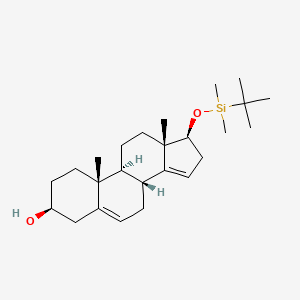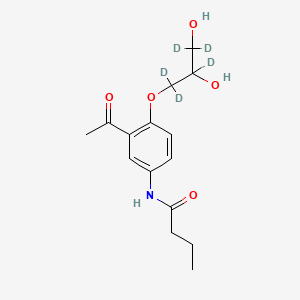
rac Des(isopropylamino) Acebutolol-d5 Diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Des(isopropylamino) Acebutolol-d5 Diol: is a labeled impurity of Acebutolol, a beta-blocker used in the treatment of hypertension and arrhythmias. This compound is primarily used in research settings, particularly in the field of proteomics . The molecular formula of this compound is C15H16D5NO5, and it has a molecular weight of 300.36 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Des(isopropylamino) Acebutolol-d5 Diol involves the incorporation of deuterium atoms into the Acebutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is Acebutolol.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through a series of reactions, such as hydrogen-deuterium exchange reactions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
rac Des(isopropylamino) Acebutolol-d5 Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
科学研究应用
rac Des(isopropylamino) Acebutolol-d5 Diol has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool in the study of proteins and their functions.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used in environmental research to study the fate and transport of chemicals in the environment.
Clinical Diagnostics: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
作用机制
The mechanism of action of rac Des(isopropylamino) Acebutolol-d5 Diol involves its interaction with beta-adrenergic receptors. As a labeled impurity of Acebutolol, it mimics the action of Acebutolol by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.
相似化合物的比较
Similar Compounds
Acebutolol: The parent compound, used as a beta-blocker in clinical settings.
Propranolol: Another beta-blocker with similar pharmacological effects.
Metoprolol: A beta-blocker used for similar indications as Acebutolol.
Uniqueness
rac Des(isopropylamino) Acebutolol-d5 Diol is unique due to its deuterium labeling, which makes it particularly useful in research applications. The incorporation of deuterium atoms allows for the study of metabolic pathways and the behavior of the compound in biological systems with greater precision.
属性
IUPAC Name |
N-[3-acetyl-4-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)/i8D2,9D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWBNBPVIGMBS-FPWSDNDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
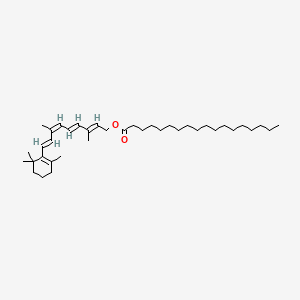
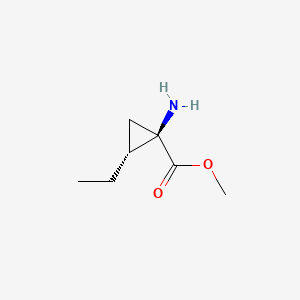
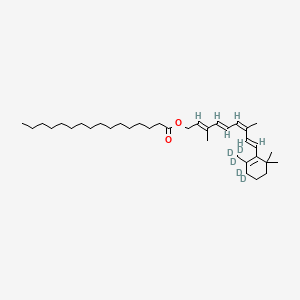
![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
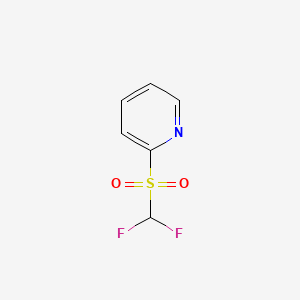

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
